molecular formula C11H10BrNO B14258208 Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- CAS No. 374905-63-2

Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl-

Cat. No.: B14258208
CAS No.: 374905-63-2
M. Wt: 252.11 g/mol
InChI Key: CSKDEODKKDEUHT-UHFFFAOYSA-N
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Description

Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl-: is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzonitrile, characterized by the presence of bromine, formyl, and trimethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- typically involves multi-step organic reactions. One common method includes the bromination of 2,4,6-trimethylbenzonitrile followed by formylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the formylation step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as laboratory methods, scaled up for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzonitriles
  • Carboxylic acids
  • Alcohols
  • Biaryl compounds

Mechanism of Action

The mechanism of action of Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as opioid receptors, modulating their activity and leading to therapeutic effects . The formyl and bromine groups play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- is unique due to the combination of bromine, formyl, and trimethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and potential therapeutic uses.

Properties

CAS No.

374905-63-2

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-5-formyl-2,4,6-trimethylbenzonitrile

InChI

InChI=1S/C11H10BrNO/c1-6-9(4-13)7(2)11(12)8(3)10(6)5-14/h5H,1-3H3

InChI Key

CSKDEODKKDEUHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C#N)C)Br)C)C=O

Origin of Product

United States

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